molecular formula C18H30N6O3 B012127 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline CAS No. 19971-76-7

7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline

Cat. No. B012127
CAS RN: 19971-76-7
M. Wt: 378.5 g/mol
InChI Key: ISHRBESAKSJFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline, commonly known as BU-3981T, is a xanthine derivative that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

BU-3981T acts as a phosphodiesterase (PDE) inhibitor, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells in the respiratory and cardiovascular systems, resulting in bronchodilation and vasodilation, respectively. BU-3981T also exhibits neuroprotective effects by inhibiting the activity of monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
BU-3981T has been found to exhibit a range of biochemical and physiological effects, including bronchodilation, vasodilation, and neuroprotection. In addition, BU-3981T has been found to exhibit anti-inflammatory effects, which may contribute to its potential therapeutic applications in respiratory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BU-3981T in lab experiments is its high potency and selectivity as a PDE inhibitor. This allows for precise control of the intracellular concentration of cAMP and cGMP. However, one limitation of using BU-3981T in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for research on BU-3981T. One area of interest is the development of novel formulations that can increase the bioavailability and half-life of BU-3981T. Another area of interest is the investigation of the potential therapeutic applications of BU-3981T in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-inflammatory effects of BU-3981T, which may contribute to its potential therapeutic applications in respiratory diseases.

Synthesis Methods

BU-3981T can be synthesized using a variety of methods, including the reaction of theophylline with 4-butyl-1-piperazine and 2-bromo-3-hydroxypropyl bromide. Another method involves the reaction of theophylline with 4-butyl-1-piperazine and 2-(2-hydroxyethyl) bromide. These methods have been optimized for high yield and purity of the final product.

Scientific Research Applications

BU-3981T has been studied for its potential therapeutic applications in a variety of areas, including respiratory diseases, cardiovascular diseases, and neurological disorders. In respiratory diseases, BU-3981T has been found to exhibit bronchodilatory effects, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In cardiovascular diseases, BU-3981T has been found to exhibit vasodilatory effects, making it a potential treatment for hypertension. In neurological disorders, BU-3981T has been found to exhibit neuroprotective effects, making it a potential treatment for Alzheimer's disease and Parkinson's disease.

properties

CAS RN

19971-76-7

Molecular Formula

C18H30N6O3

Molecular Weight

378.5 g/mol

IUPAC Name

7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3

InChI Key

ISHRBESAKSJFSA-UHFFFAOYSA-N

SMILES

CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O

Canonical SMILES

CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.